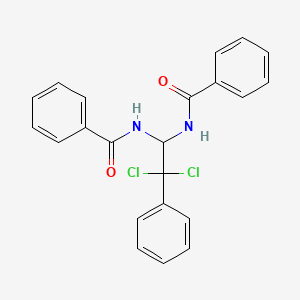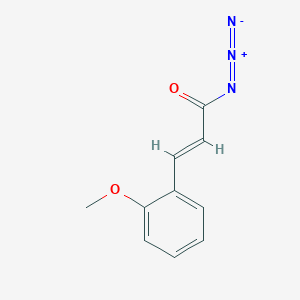
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide is an organic compound characterized by the presence of an azide group attached to a propenoyl moiety, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methoxyphenyl)prop-2-enoyl azide typically involves the reaction of (2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the stability of the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the potentially explosive azide group.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azide group.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2-methoxyphenyl)prop-2-enoyl azide involves the reactivity of the azide group. In biological systems, the azide group can react with alkyne-containing molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is often used in bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride: Similar structure but with a chloride group instead of an azide.
(2E)-3-(2-methoxyphenyl)prop-2-enoyl amine: Similar structure but with an amine group instead of an azide.
Uniqueness
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in cycloaddition reactions and bioconjugation studies.
Properties
CAS No. |
118652-95-2 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(E)-3-(2-methoxyphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-5-3-2-4-8(9)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ |
InChI Key |
WIXPQXNMOKLVKM-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N=[N+]=[N-] |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


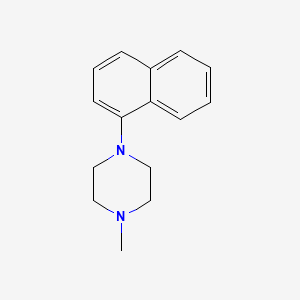
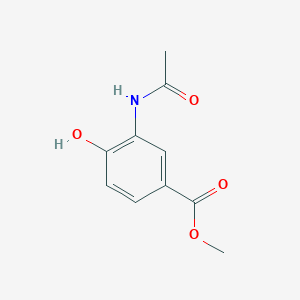
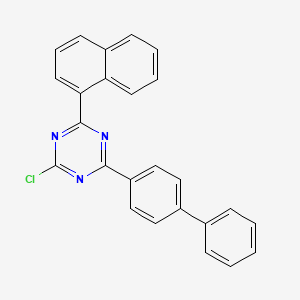
![S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate](/img/structure/B14134126.png)
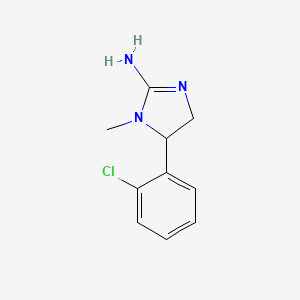
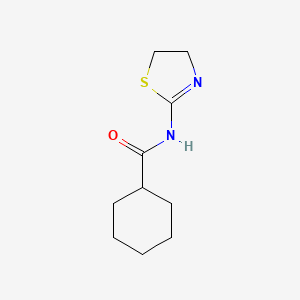
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine](/img/structure/B14134139.png)
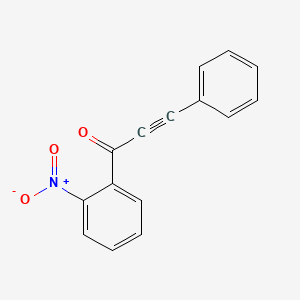


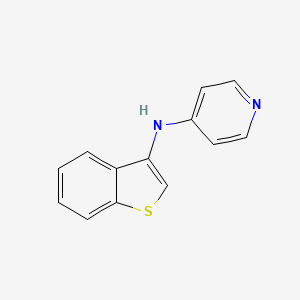
![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
